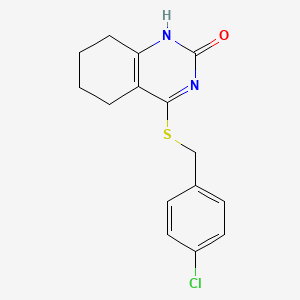

![molecular formula C16H17NO4S B2833899 [2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 474663-44-0](/img/structure/B2833899.png)

[2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

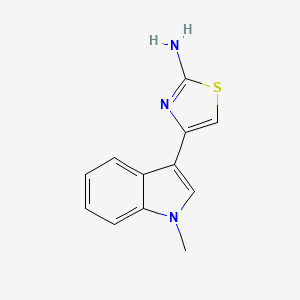

The synthesis of thiophene derivatives, which “[2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate” might be a part of, has been a topic of interest in recent years . Various methods have been used, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve reactions between different compounds to form thiophene derivatives .Applications De Recherche Scientifique

Overcoming Drug Resistance in Cancer

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues, closely related to [2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate, have been studied for their potential to mitigate drug resistance in cancer cells. These compounds exhibit low micromolar cytotoxicity against a range of hematologic and solid tumor cells and can selectively kill drug-resistant cancer cells over parent cancer cells. This suggests their promise as treatment options for cancers with multiple drug resistance (Das et al., 2009).

Synthesis of Heterocyclic Compounds

A study described the efficient synthesis of 8-substituted isocoumarin derivatives, achieved through the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes. This process, which includes compounds similar to [2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate, highlights its role in the creation of compounds with potential applications in various chemical and pharmaceutical areas (Shimizu et al., 2009).

Chemical Investigations of Microfungus Xylaria

Chemical investigations of a microfungus Xylaria, which yielded compounds structurally related to [2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate, provided new insights into natural products chemistry. These compounds were characterized by NMR, UV, IR, and MS data, contributing to the understanding of bioactive compounds in nature (Healy et al., 2004).

Production of Methyl Propanoate

In another study, a new zero-valent palladium complex was utilized as a catalyst for the production of methyl propanoate through the methoxycarbonylation of ethene. This research contributes to the development of more efficient catalytic processes in industrial chemistry, where compounds like [2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate might be involved (Clegg et al., 1999).

Propriétés

IUPAC Name |

[2-(4-ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-3-20-13-7-5-12(6-8-13)17-15(18)10-21-16(19)14-9-4-11(2)22-14/h4-9H,3,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBKMRPFTWZMJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-butyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833818.png)

![1-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2833819.png)

![1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2833821.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2833823.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B2833830.png)